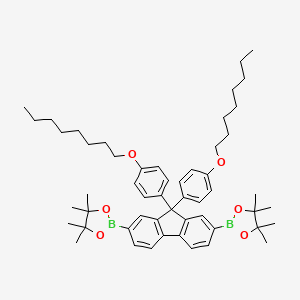
2,2'-(9,9-Bis(4-(octyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(9,9-Bis(4-(octyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of fluorene and dioxaborolane groups, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
The synthesis of 2,2’-(9,9-Bis(4-(octyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 9,9-bis(4-(octyloxy)phenyl)-9H-fluorene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out on the dioxaborolane groups, leading to the formation of reduced boron-containing compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’-(9,9-Bis(4-(octyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of this compound is largely dependent on its structural features. The fluorene moiety contributes to its optical and electronic properties, while the dioxaborolane groups play a role in its reactivity and stability. The molecular targets and pathways involved in its action vary based on its specific application, such as interacting with biological molecules in medicinal applications or contributing to charge transfer processes in optoelectronic devices .
Comparaison Avec Des Composés Similaires
Similar compounds include other fluorene-based molecules and boron-containing compounds. For example:
2,2’-(9,9-Bis(2-(2-methoxyethoxy)ethyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Similar in structure but with different substituents, leading to variations in properties and applications.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in various chemical reactions.
The uniqueness of 2,2’-(9,9-Bis(4-(octyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) lies in its combination of fluorene and dioxaborolane groups, which impart distinct optical, electronic, and chemical properties.
Propriétés
Formule moléculaire |
C53H72B2O6 |
|---|---|
Poids moléculaire |
826.8 g/mol |
Nom IUPAC |
2-[9,9-bis(4-octoxyphenyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C53H72B2O6/c1-11-13-15-17-19-21-35-56-43-29-23-39(24-30-43)53(40-25-31-44(32-26-40)57-36-22-20-18-16-14-12-2)47-37-41(54-58-49(3,4)50(5,6)59-54)27-33-45(47)46-34-28-42(38-48(46)53)55-60-51(7,8)52(9,10)61-55/h23-34,37-38H,11-22,35-36H2,1-10H3 |
Clé InChI |
BKHXNRDXENFKBE-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)OCCCCCCCC)C6=CC=C(C=C6)OCCCCCCCC)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


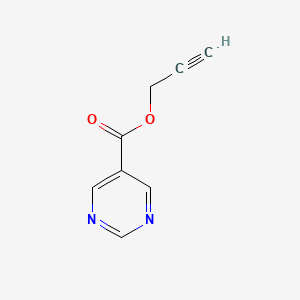
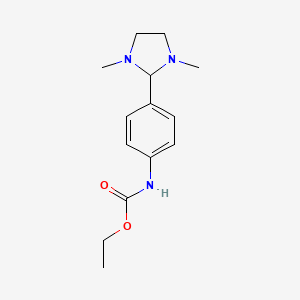
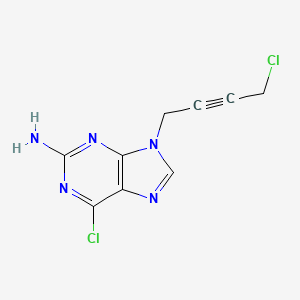
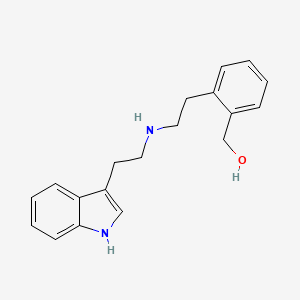

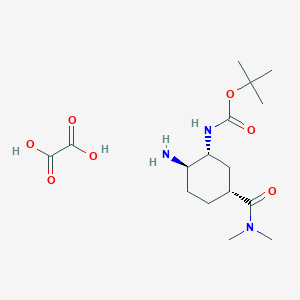

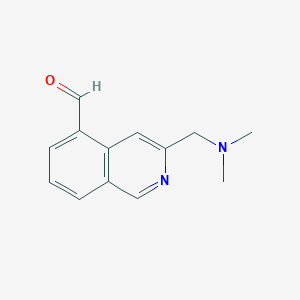
![Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-](/img/structure/B12929161.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate](/img/structure/B12929163.png)
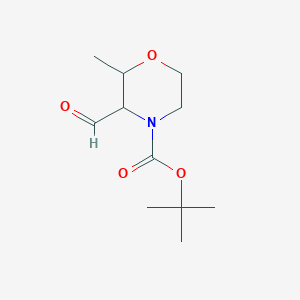
![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine hydrochloride](/img/structure/B12929179.png)
![3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12929195.png)
![4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12929207.png)
